molecular formula C12H17FN2O2S B4798606 1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-METHYLPIPERAZINE

1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-METHYLPIPERAZINE

Cat. No.: B4798606
M. Wt: 272.34 g/mol
InChI Key: NUWINMBJZQIHJY-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a methanesulfonyl moiety, which is further connected to a piperazine ring substituted with a methyl group. The unique structural features of this compound make it a valuable entity for diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-4-methylpiperazine typically involves the reaction of 2-fluorophenylmethanesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the process. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to yield sulfide analogs.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution: Products include substituted phenyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide analogs.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
  • 1-[(2-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine

Uniqueness

1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a versatile compound for various applications. Additionally, the methyl substitution on the piperazine ring can influence its pharmacokinetic and pharmacodynamic profiles, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-14-6-8-15(9-7-14)18(16,17)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWINMBJZQIHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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